molecular formula C11H8N4S B1436498 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 6014-07-9

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No. B1436498
CAS RN: 6014-07-9
M. Wt: 228.28 g/mol
InChI Key: ZWJJSSALBGCODZ-UHFFFAOYSA-N
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Description

“1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been synthesized as part of a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their antimicrobial activities .


Synthesis Analysis

The synthesis of “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” involves the formation of pyrazol-3-one substrates . The synthesis strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in the period from 2017 to 2021 .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” have been studied. For instance, it has been reported that the compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .

Scientific Research Applications

  • Scientific Field: Synthesis and Photophysical Properties

    • This research focuses on the synthesis and photophysical properties of 1H-pyrazolo[3,4-b]quinolines . Although not exactly the same, these compounds are structurally similar to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
    • The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
    • The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown .
  • Scientific Field: Biomedical Applications

    • This research focuses on the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines . Again, these compounds are structurally similar to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
    • The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • The biomedical applications of such compounds are discussed, but specific results or outcomes are not provided in the summary .
  • Scientific Field: Anti-Microbial Evaluation

    • A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol .
    • The anti-microbial activities of the selective synthesized compounds have been evaluated .
  • Scientific Field: CDK2 Inhibition for Cancer Treatment

    • A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
    • CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
  • Scientific Field: Anti-Inflammatory Evaluation

    • A new group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized from 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide .
    • All the synthesized compounds were evaluated for their cyclooxygenase (COX) inhibition, anti-inflammatory activity, and ulcerogenic liability .
    • All the target compounds were more potential in inhibiting COX-2 than COX-1 .
  • Scientific Field: Anticancer Activity

    • Pyrazolo[3,4-d]pyrimidine derivatives attract great interest because of their diverse biological and pharmacological properties .
    • Among these properties, their anticancer effects have been extensively evaluated .
    • The cytotoxic effect of this class of compounds is attributed to different mechanisms .
  • Scientific Field: CDK2 Inhibition for Cancer Treatment

    • A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
    • CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
  • Scientific Field: Anti-Inflammatory Evaluation

    • A new group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized from 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide .
    • All the synthesized compounds were evaluated for their cyclooxygenase (COX) inhibition, anti-inflammatory activity and ulcerogenic liability .
    • All the target compounds were more potential in inhibiting COX-2 than COX-1 .
  • Scientific Field: Anticancer Activity

    • Pyrazolo[3,4-d]pyrimidine derivatives attract great interest because of their diverse biological and pharmacological properties .
    • Among these properties, their anticancer effects have been extensively evaluated .
    • The cytotoxic effect of this class of compounds is attributed to different mechanisms .
  • Scientific Field: Kinase Inhibitors for Anticancer Treatment

    • Several leads were identified and, of these, one demonstrated the best CDK2 inhibition (IC 50 = 6.8 μM) and low-micromolar potency against two cancer cell lines .
  • Scientific Field: Anticancer Activity

    • The novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells .
    • One compound displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Future Directions

The future directions for “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” involve further investigations into its potential as an anticancer agent . It has been suggested that the compound can be considered as a new candidate for further optimization as an anticancer agent .

properties

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJJSSALBGCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352291
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CAS RN

6014-07-9
Record name MLS000736505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3961
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Alswah - Al-Azhar Journal of Pharmaceutical Sciences, 2021 - journals.ekb.eg
A series of novel pyrazolo[3,4-d]pyrimidine derivatives have designed and synthesized in synthetically useful yields. All the new synthesized compounds were biologically evaluated in …
Number of citations: 4 journals.ekb.eg
WA Zaki, M Alswah, MM Elsebai, A Hassan - scholar.archive.org
A series of novel pyrazolo [3, 4-d] pyrimidine derivatives have designed and synthesized in synthetically useful yields. All the new synthesized compounds were biologically evaluated …
Number of citations: 0 scholar.archive.org

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